6-O-Tosyl-D-Mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

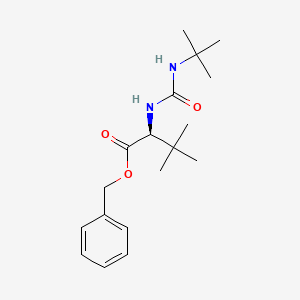

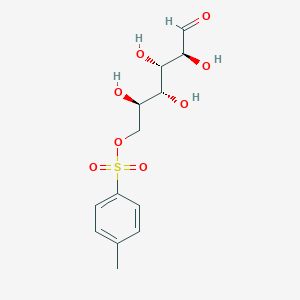

6-O-Tosyl-D-mannose: is a derivative of D-mannose, a naturally occurring sugar. The compound is characterized by the presence of a tosyl group (4-methylbenzenesulfonate) attached to the sixth carbon of the mannose molecule. This modification makes this compound a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-O-Tosyl-D-mannose is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for creating various oligosaccharides and polysaccharides .

Biology: In biological research, this compound is utilized in the study of carbohydrate-protein interactions. It helps in the synthesis of glycoproteins and glycolipids, which are essential for understanding cellular processes .

Medicine: The compound is explored for its potential in drug development, particularly in designing carbohydrate-based therapeutics. It is also used in the synthesis of antiviral and anticancer agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of biodegradable polymers .

Wirkmechanismus

Target of Action

The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .

Mode of Action

It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .

Biochemical Pathways

The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .

Pharmacokinetics

It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety

Result of Action

This compound has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tosyl-D-mannose typically involves the tosylation of D-mannose. The process begins with the protection of hydroxyl groups on D-mannose, followed by selective tosylation at the sixth position. The reaction is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include maintaining a low temperature to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate for synthesizing different derivatives.

Reduction Reactions: The compound can be reduced to form deoxy derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various substituted mannose derivatives.

Reduction: Deoxy-mannose derivatives.

Oxidation: Mannonic acid or mannoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

6-O-Tosyl-D-glucose: Similar to 6-O-Tosyl-D-mannose but derived from glucose.

6-O-Tosyl-D-galactose: Derived from galactose and used in similar applications.

6-O-Tosyl-D-fructose: Derived from fructose and used in carbohydrate synthesis.

Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tosyl group at the sixth position of the mannose molecule provides distinct chemical properties, making it a versatile intermediate in the synthesis of various carbohydrate derivatives. Its ability to undergo selective reactions without affecting other hydroxyl groups in the molecule is a significant advantage .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLNPUSKXXYSV-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)